2-Amino-2-phenylacetic acid

Description

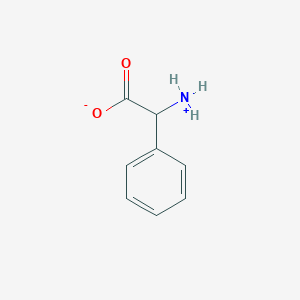

Alpha-phenylglycine is an amino acid with a structure in which a phenyl ring is bonded to the alpha-carbon of glycine. It has a role as a human metabolite.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGUNAGUHMKGQNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862455 | |

| Record name | DL-Phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Phenylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002210 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

115 mg/mL at 100 °C | |

| Record name | 2-Phenylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002210 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2835-06-5, 2935-35-5, 69-91-0 | |

| Record name | DL-Phenylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2835-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Phenylgycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002835065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Phenylglycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylglycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Phenylglycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24619 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylglycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, .alpha.-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-Phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-phenylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-α-phenylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLGLYCINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96S7ZZ1KHE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Phenylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002210 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

290 °C | |

| Record name | 2-Phenylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002210 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2-Amino-2-phenylacetic Acid: A Technical Guide to Its Core Properties and Applications

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

2-Amino-2-phenylacetic acid, commonly known as phenylglycine, is a non-proteinogenic α-amino acid that serves as a critical chiral building block in synthetic organic chemistry. Its structural rigidity and stereochemical properties make it an invaluable component in the synthesis of numerous pharmaceuticals, most notably semi-synthetic β-lactam antibiotics. This technical guide provides a comprehensive overview of its fundamental properties, synthesis, and key applications, with a focus on quantitative data and detailed experimental methodologies.

Core Chemical and Physical Properties

2-Amino-2-phenylacetic acid is a white crystalline solid.[1][2] Its fundamental properties are summarized in the tables below. It exists as two enantiomers, D-(-)-phenylglycine and L-(+)-phenylglycine, as well as a racemic mixture (DL-phenylglycine). The properties can vary slightly depending on the stereoisomer.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉NO₂ | [3][4] |

| Molecular Weight | 151.16 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | >300 °C (L-form); ~290 °C (sublimes, DL-form) | [1][3] |

| pKa (at 25°C) | 1.83 | [3] |

| Solubility | Sparingly soluble in water. Soluble in aqueous acid and base. Practically insoluble in alcohol. | [3][5] |

| Specific Rotation [α] | L-form: +155° to +157° (c=1 or 2, in 1M or 2N HCl) | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2-amino-2-phenylacetic acid. Key spectral data are presented below.

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Reference(s) |

| ¹H | H₂O | 7.48 (m, Ar-H), 7.44 (m, Ar-H), 4.28 (s, α-H) | [3] |

| ¹³C | - | Data available, but specific peak lists vary by source. | [3][6] |

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data

| Technique | Key Peaks / Information | Reference(s) |

| IR Spectroscopy | Characteristic peaks for N-H, C-H (aromatic & aliphatic), C=O (carboxyl), and C=C (aromatic) stretches are observable. | [4][7][8] |

| Mass Spectrometry | Molecular Ion (M⁺): m/z 151. Key fragment ions correspond to the loss of the carboxyl group and cleavage of the phenyl ring. | [5][9] |

Synthesis and Reactivity

The most common and historically significant method for synthesizing racemic 2-amino-2-phenylacetic acid is the Strecker synthesis.[10] This method involves a one-pot, three-component reaction between an aldehyde (benzaldehyde), ammonia, and cyanide.[10] The resulting α-aminonitrile is then hydrolyzed to yield the amino acid.[10]

Due to the chirality of the α-carbon, enantiomerically pure forms of phenylglycine are often required, particularly for pharmaceutical applications. This is achieved either through the resolution of the racemic mixture or by asymmetric synthesis.[11] Resolution can be performed by forming diastereomeric salts with a chiral resolving agent, such as (+)-camphorsulfonic acid, which allows for separation via crystallization.[12] Asymmetric synthesis often employs a chiral auxiliary, such as (R)-phenylglycine amide, to direct the stereochemistry of the Strecker reaction.[1][9]

Application in Drug Development: Synthesis of Ampicillin (B1664943)

D-(-)-phenylglycine is a crucial side-chain precursor for the industrial production of several semi-synthetic penicillins, including the widely used antibiotic Ampicillin.[4][13] The synthesis involves the enzymatic acylation of the 6-aminopenicillanic acid (6-APA) nucleus with an activated derivative of D-phenylglycine, such as D-phenylglycine methyl ester (PGME).[4][13] This reaction is catalyzed by the enzyme Penicillin G acylase under mild, aqueous conditions.[13]

This chemoenzymatic approach offers significant advantages over purely chemical methods, including high selectivity and specificity under environmentally benign conditions.[13]

Experimental Protocols

Protocol 1: Synthesis of DL-α-Aminophenylacetic Acid (Strecker Synthesis)

This protocol is adapted from the procedure published in Organic Syntheses.

Materials:

-

Benzaldehyde (2.0 moles)

-

Sodium cyanide (98%, 2.0 moles)

-

Ammonium (B1175870) chloride (2.2 moles)

-

6 N Hydrochloric acid

-

Concentrated Hydrochloric acid

-

Ammonium hydroxide (B78521)

-

Ethanol

Procedure:

-

α-Aminophenylacetonitrile Synthesis:

-

In a well-ventilated fume hood, dissolve 100 g (2.0 moles) of sodium cyanide in 400 ml of water in a 3-L round-bottomed flask equipped with a mechanical stirrer.

-

Add 118 g (2.2 moles) of ammonium chloride and stir until dissolved.

-

Add a solution of 212 g (2.0 moles) of benzaldehyde in 400 ml of methanol in one portion. The temperature will rise to about 45°C.

-

Stir the mixture vigorously for 2 hours.

-

Dilute the mixture with 1 L of water and extract with 1 L of benzene.

-

Wash the benzene layer with three 50-ml portions of water.

-

Extract the aminonitrile from the benzene solution by shaking with 6 N hydrochloric acid (one 600-ml portion, then two 300-ml portions).

-

-

Hydrolysis to DL-α-Aminophenylacetic Acid:

-

Combine the acidic extracts and add 600 ml of concentrated hydrochloric acid.

-

Heat the solution under reflux for 2 hours.

-

Cool the solution in an ice bath. The hydrochloride of the amino acid will precipitate.

-

Filter the crude hydrochloride salt and wash it with 200 ml of ethanol.

-

Suspend the crude salt in 1 L of hot water and neutralize by slowly adding concentrated ammonium hydroxide until the solution is alkaline to litmus (B1172312) paper.

-

Cool the mixture to room temperature and then in an ice bath for 2 hours.

-

Filter the precipitated DL-α-aminophenylacetic acid, wash with 100 ml of cold water, and then with 100 ml of ethanol.

-

Dry the product. The typical yield is 150–165 g (50–55%).

-

Protocol 2: Enzymatic Synthesis of Ampicillin (General Methodology)

This protocol outlines the general principles for the kinetically controlled synthesis of Ampicillin.

Materials:

-

6-Aminopenicillanic acid (6-APA)

-

D-phenylglycine methyl ester (PGME)

-

Immobilized Penicillin G acylase

-

Phosphate buffer (e.g., 50 mM, pH 6.5)

-

Acid (e.g., 2N HCl) for pH control

Procedure:

-

Reaction Setup:

-

Prepare a buffered solution (pH 6.5) containing the desired concentrations of 6-APA (e.g., 100 mM) and PGME (e.g., 300 mM) in a temperature-controlled reaction vessel (e.g., 35°C).[4]

-

Maintain constant stirring throughout the reaction.

-

-

Enzymatic Reaction:

-

Monitoring and Work-up:

-

Monitor the formation of ampicillin and the consumption of reactants over time using High-Performance Liquid Chromatography (HPLC).

-

The reaction is kinetically controlled, meaning both synthesis of ampicillin and hydrolysis of the PGME and ampicillin occur simultaneously.[4] The reaction is typically stopped when the optimal yield of ampicillin is achieved.

-

Upon completion, the immobilized enzyme is filtered off for reuse. The product, ampicillin, is then isolated and purified from the reaction mixture.

-

References

- 1. hmdb.ca [hmdb.ca]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-Phenylglycine | C8H9NO2 | CID 3866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. L-Phenylglycine | C8H9NO2 | CID 99291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-2-phenylacetic acid(2835-06-5) MS [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 2-Phenylglycine [webbook.nist.gov]

- 8. 2-Amino-2-phenylacetic acid(2835-06-5) IR2 [m.chemicalbook.com]

- 9. N-Phenylglycine | C8H9NO2 | CID 66025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. researchgate.net [researchgate.net]

- 12. 2-Amino-2-phenylacetic acid | 2835-06-5 [chemicalbook.com]

- 13. 2-Anilinophenylacetic acid | C14H13NO2 | CID 854057 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Genesis of a Chiral Building Block: A Technical History of 2-Amino-2-phenylacetic Acid

For Immediate Release

An in-depth exploration of the discovery, synthesis, and historical significance of 2-Amino-2-phenylacetic acid, a pivotal molecule in the advancement of pharmaceutical and organic chemistry.

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the discovery and history of 2-Amino-2-phenylacetic acid. From its initial synthesis in the late 19th and early 20th centuries to its contemporary applications as a crucial chiral building block, this document traces the evolution of its synthesis and our understanding of its properties. The content herein is structured to provide a detailed historical narrative, comparative quantitative data on various synthetic methods, and explicit experimental protocols for key historical syntheses.

A Historical Overview: From Early Investigations to a Cornerstone of Asymmetric Synthesis

The journey of 2-Amino-2-phenylacetic acid, also known as phenylglycine, began in the early explorations of amino acid derivatives. While the precise first synthesis is not definitively documented, early preparations are attributed to the late 19th and early 20th centuries, emerging from the broader investigation into the synthesis of α-amino acids.[1] Key among the early methods was the Strecker synthesis , a robust reaction that remains a fundamental approach for the preparation of α-amino acids. References to the synthesis of phenylglycine and its derivatives appear in the scientific literature from researchers such as Stöckenius, Tiemann, Ulrich, Zelinsky, and Stadnikoff, highlighting a growing interest in this non-proteinogenic amino acid.

The significance of 2-Amino-2-phenylacetic acid escalated with the advent of asymmetric synthesis. Its chiral nature, possessing a stereocenter at the α-carbon, made it an invaluable tool for the synthesis of enantiomerically pure pharmaceuticals. This is particularly evident in its application as an intermediate in the production of β-lactam antibiotics, a class of drugs that has had a profound impact on modern medicine.

Comparative Analysis of Synthetic Methodologies

Several methods have been developed for the synthesis of 2-Amino-2-phenylacetic acid. The choice of method often depends on factors such as desired yield, stereoselectivity, and scalability. Below is a summary of key quantitative data for some of the most significant synthetic routes.

| Synthesis Method | Starting Materials | Key Reagents | Typical Yield | Stereochemistry | Reference |

| Strecker Synthesis | Benzaldehyde (B42025) | Sodium cyanide, Ammonium (B1175870) chloride, Hydrochloric acid | 58-62% | Racemic (dl) | Organic Syntheses, Coll. Vol. 3, p.88 (1955); Vol. 22, p.23 (1942) |

| Bucherer-Bergs Synthesis | Benzaldehyde | Potassium cyanide, Ammonium carbonate | 60-80% | Racemic (dl) | [Comparative study of different methods for the synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid] |

| Reductive Amination | Phenylglyoxylic acid | Ammonia, Reducing agent (e.g., Sodium borohydride) | High | Racemic (dl) or Chiral (with chiral amine) | General Method |

| Chemoenzymatic Synthesis | Benzaldehyde | Sodium cyanide, Ammonia, Nitrilase enzyme | 80-95% | Enantiomerically pure (>99% ee) | [Comparative study of different methods for the synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid] |

Detailed Experimental Protocols

For the benefit of researchers seeking to replicate or build upon historical work, detailed experimental protocols for key syntheses are provided below.

The Strecker Synthesis of dl-α-Aminophenylacetic Acid

This procedure is adapted from the trusted "Organic Syntheses" collection.

Procedure:

-

Preparation of α-Aminophenylacetonitrile: In a well-ventilated fume hood, a solution of 52.5 g (1.07 moles) of sodium cyanide in 100 ml of water is added to a solution of 58.5 g (1.1 moles) of ammonium chloride in 150 ml of water in a 1-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The mixture is cooled to 10-15°C in an ice bath. Then, 106 g (1 mole) of freshly distilled benzaldehyde is added dropwise with vigorous stirring over a period of 1-1.5 hours, maintaining the temperature between 10° and 20°C. After the addition is complete, stirring is continued for an additional 2-3 hours at room temperature. The oily layer of α-aminophenylacetonitrile is then separated.

-

Hydrolysis to dl-α-Aminophenylacetic Acid: The crude α-aminophenylacetonitrile is added to 500 ml of concentrated hydrochloric acid in a 2-liter flask. The mixture is heated under reflux for 3 hours. After cooling, the solution is diluted with an equal volume of water and filtered. The filtrate is then neutralized with concentrated ammonium hydroxide (B78521) until precipitation of the amino acid is complete. The crude product is collected by filtration, washed with cold water, and then with ethanol.

-

Purification: The crude dl-α-aminophenylacetic acid is recrystallized from hot water to yield 88-94 g (58-62%) of pure product.

Visualizing the Strecker Synthesis Pathway

To illustrate the logical flow of the Strecker synthesis, the following diagram was generated using the DOT language.

Caption: The reaction pathway of the Strecker synthesis of 2-Amino-2-phenylacetic acid.

Logical Workflow for Synthesis and Analysis

The development and characterization of 2-Amino-2-phenylacetic acid involves a logical progression from synthesis to purification and analysis. The following diagram illustrates a typical workflow.

References

Synthesis of 2-Amino-2-phenylacetic Acid from Benzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-amino-2-phenylacetic acid, a crucial building block in the pharmaceutical industry, from the readily available starting material, benzaldehyde (B42025). The document details the classical Strecker and Bucherer-Bergs syntheses, alongside a modern chemoenzymatic approach, offering a comparative analysis of their methodologies, efficiencies, and stereochemical outcomes.

Executive Summary

The synthesis of 2-amino-2-phenylacetic acid (phenylglycine) is of significant interest due to its application in the manufacturing of various active pharmaceutical ingredients. This guide explores three key synthetic strategies originating from benzaldehyde. The Strecker synthesis offers a direct two-step route to the racemic amino acid. The Bucherer-Bergs reaction provides an alternative pathway through a hydantoin (B18101) intermediate, also yielding a racemic product. Finally, a contemporary chemoenzymatic method is presented, which combines the initial steps of the Strecker synthesis with an enzymatic resolution to afford enantiomerically pure phenylglycine, a critical advantage in modern drug development. Each method's experimental protocol is detailed, and a comparative data summary is provided to aid in methodological selection for research and development purposes.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative parameters for the synthesis of 2-amino-2-phenylacetic acid and its derivatives from benzaldehyde via the Strecker, Bucherer-Bergs, and chemoenzymatic methods.

| Parameter | Strecker Synthesis (Asymmetric) | Bucherer-Bergs Synthesis | Chemoenzymatic Synthesis (Nitrilase) |

| Starting Material | Benzaldehyde | Benzaldehyde | Benzaldehyde |

| Typical Yield | 75-93%[1] | 60-80%[2] | 81-95%[3][4] |

| Enantiomeric Excess (ee) | >98%[1] | Racemic (requires resolution)[2] | ≥95%[3][5] |

| Reaction Time | 12-96 hours[1] | 24-48 hours (including hydrolysis)[2] | 8-16 hours[2] |

| Key Reagents | Chiral auxiliary (e.g., (R)-phenylglycine amide), NaCN, NH₄Cl[2] | KCN, (NH₄)₂CO₃[2] | KCN, NH₃, Nitrilase enzyme[2][3] |

| Number of Steps | 2 (amination/cyanation, hydrolysis)[2] | 2 (hydantoin formation, hydrolysis)[2] | 1 (one-pot synthesis)[2] |

| Waste Products | Chiral auxiliary waste, cyanide salts[2] | Cyanide and carbonate salts[2] | Minimal, biodegradable[2] |

| Scalability | Moderate to High[2] | High[2] | High[2] |

Strecker Synthesis

The Strecker synthesis is a two-step method for producing α-amino acids.[6][7] It commences with the reaction of an aldehyde with ammonia (B1221849) and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to yield the desired amino acid.[8]

Reaction Pathway

Caption: Strecker synthesis pathway for 2-Amino-2-phenylacetic acid.

Experimental Protocol: Racemic Synthesis

This protocol is adapted from a procedure for the synthesis of dl-phenylglycine.[9]

Step 1: Synthesis of α-Aminophenylacetonitrile

-

In a suitable flask, dissolve 100 g (1.87 moles) of ammonium (B1175870) chloride in 200 ml of water.

-

Add a solution of 212 g (2.0 moles) of benzaldehyde in 400 ml of methanol (B129727) in one portion. The temperature will rise to approximately 45°C.

-

Stir the mixture for 2 hours.

-

Dilute the heterogeneous mixture with 1 L of water and extract with 1 L of benzene (B151609). Discard the aqueous layer.

-

Wash the benzene layer with three 50 ml portions of water.

-

Extract the aminonitrile from the benzene solution by shaking with 6 N hydrochloric acid (one 600 ml portion followed by two 300 ml portions).

Step 2: Hydrolysis to dl-α-Aminophenylacetic Acid

-

Combine the acidic extracts in a 3 L round-bottomed flask and reflux for 2 hours.[9]

-

Dilute the hydrolysate with water to a volume of about 2 L.

-

Distill the mixture under reduced pressure to remove any unreacted benzaldehyde and other volatile substances.[9]

-

Treat the mixture with 10 g of activated carbon (Norit) and filter.

-

Transfer the yellow filtrate to a 3 L beaker and stir while adding ammonium hydroxide (B78521) (sp. gr. 0.90) until the pH is approximately 7. The amino acid will precipitate.

-

Allow the mixture to stand in an ice bath for 2 hours and then filter the product with suction.

-

Wash the product with two 100 ml portions of cold water, followed by 100 ml of ethanol (B145695), and finally with 100 ml of ether.

-

The yield of crude dl-phenylglycine is 105-115 g (35-38% based on benzaldehyde).[9]

Asymmetric Strecker Synthesis

To obtain enantiomerically pure phenylglycine, a chiral auxiliary can be employed. The use of (R)-phenylglycine amide as a chiral auxiliary can lead to the formation of one diastereomer of the α-aminonitrile in high diastereomeric excess through a crystallization-induced asymmetric transformation.[1][10]

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a multicomponent reaction that produces hydantoins from a carbonyl compound (or a cyanohydrin), ammonium carbonate, and a cyanide source.[11][12] The resulting hydantoin can then be hydrolyzed to the corresponding amino acid.

Reaction Pathway

Caption: Bucherer-Bergs reaction pathway for phenylglycine synthesis.

Experimental Protocol

This protocol is based on the general procedure for the Bucherer-Bergs synthesis with substituted benzaldehydes.[2]

Step 1: Synthesis of 5-Phenylhydantoin

-

In a pressure vessel, combine benzaldehyde (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq) in a 1:1 mixture of ethanol and water.[2]

-

Seal the vessel and heat the mixture to 60-80°C for 12-18 hours with stirring.[2]

-

Cool the reaction mixture to allow for the crystallization of the 5-phenylhydantoin.

-

Filter the solid product and wash it with cold water.

Step 2: Hydrolysis to (±)-2-Amino-2-phenylacetic acid

-

Suspend the 5-phenylhydantoin in a solution of a strong base (e.g., 2M NaOH).[2]

-

Heat the mixture under reflux for 12-24 hours.[2]

-

Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the racemic amino acid.

-

Filter the product and purify by recrystallization.

Chemoenzymatic Synthesis

This modern approach integrates a chemical Strecker synthesis with an enzymatic kinetic resolution in a one-pot process to produce enantiomerically pure 2-amino-2-phenylacetic acid.[3][4] A nitrilase enzyme selectively hydrolyzes one enantiomer of the in situ-formed α-aminonitrile.[2][3]

Experimental Workflow

Caption: Chemoenzymatic synthesis workflow for (R)-Phenylglycine.

Experimental Protocol

This protocol is based on a chemoenzymatic method for the enantioselective synthesis of (R)-phenylglycine.[3][5]

-

Strecker Synthesis Step:

-

Enzymatic Resolution Step:

-

Prepare a suspension of E. coli cells overexpressing a suitable (R)-specific nitrilase.

-

After the 120-minute chemical synthesis, add the cell suspension to the reaction mixture to initiate the biotransformation.[5]

-

Continue to stir the mixture at a controlled temperature (e.g., 30-40°C) for 8-16 hours.[2] The nitrilase will selectively hydrolyze the (R)-phenylglycinonitrile to (R)-phenylglycine.

-

The reaction progress and enantiomeric excess can be monitored by chiral HPLC.

-

Upon completion, the (R)-phenylglycine can be isolated and purified from the reaction mixture. This method can achieve yields of up to 81% with an enantiomeric excess of ≥95%.[3]

-

Conclusion

The synthesis of 2-amino-2-phenylacetic acid from benzaldehyde can be accomplished through several effective routes. The choice of method will depend on the specific requirements of the researcher or drug development professional, with considerations for yield, cost, scalability, and, critically, the desired stereochemistry of the final product. While the classical Strecker and Bucherer-Bergs syntheses are robust methods for producing racemic phenylglycine, the advent of chemoenzymatic approaches offers a highly efficient and enantioselective one-pot synthesis, aligning with the increasing demand for enantiopure compounds in the pharmaceutical industry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. frontiersin.org [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]

- 6. benchchem.com [benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Making sure you're not a bot! [elib.uni-stuttgart.de]

- 12. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

A Technical Guide to 2-Amino-2-phenylacetic Acid: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-amino-2-phenylacetic acid, a non-proteinogenic amino acid of significant interest in synthetic and medicinal chemistry. This document outlines its chemical identity, physicochemical properties, established synthesis protocols, and analytical methods for enantiomeric resolution, serving as a vital resource for professionals in drug development and chemical research.

Chemical Identity and Structure

2-Amino-2-phenylacetic acid, also known as phenylglycine, is an amino acid characterized by a phenyl group attached to the alpha-carbon of glycine.[1] It exists as a racemic mixture (D,L-phenylglycine) and as individual enantiomers (D-phenylglycine and L-phenylglycine). The racemic form is a white to off-white crystalline solid.[2][3]

The chemical structure and key identifiers are provided below:

-

IUPAC Name: 2-Amino-2-phenylacetic acid[4]

-

Molecular Formula: C₈H₉NO₂[2]

-

CAS Numbers:

-

D/L (racemic): 2835-06-5

-

D (-): 875-74-1

-

L (+): 2935-35-5

-

-

Molecular Weight: 151.16 g/mol [4]

-

SMILES: C1=CC=C(C=C1)C(C(=O)O)N

-

InChI Key: ZGUNAGUHMKGQNY-UHFFFAOYSA-N[3]

Physicochemical Properties

A summary of the key quantitative data for 2-amino-2-phenylacetic acid is presented in the table below, facilitating easy comparison of its properties.

| Property | Value | Reference |

| Physical State | White to off-white crystalline powder | [2][3] |

| Melting Point | 290 °C (subl.) | [3][5] |

| Water Solubility | Slightly soluble. 115 mg/mL at 100 °C. | [2] |

| pKa | 1.94 ± 0.10 (Predicted) | [2] |

| XLogP3 | -1.7 | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 2 | [4] |

| Topological Polar Surface Area | 63.3 Ų | [2][4] |

Experimental Protocols

Detailed methodologies for the synthesis and enantiomeric resolution of 2-amino-2-phenylacetic acid are crucial for its application in research and development.

Synthesis of DL-2-Amino-2-phenylacetic Acid via Strecker Synthesis

The Strecker synthesis is a classic method for producing α-amino acids. This protocol is adapted from established procedures.[6]

Materials:

-

Ammonium (B1175870) chloride

-

Sodium cyanide

-

Water

-

Hydrochloric acid

-

Ammonium hydroxide (B78521)

-

Ethyl ether

Procedure:

-

In a well-ventilated fume hood, dissolve sodium cyanide (2.0 moles) in water. To this solution, add ammonium chloride (2.2 moles) and stir until dissolved.

-

Add a solution of benzaldehyde (2.0 moles) in methanol in one portion. The reaction is exothermic and the temperature will rise.

-

Stir the mixture for 2 hours. The intermediate, α-aminophenylacetonitrile, will form.

-

Extract the aminonitrile with benzene.

-

Hydrolyze the aminonitrile by heating with 6 N hydrochloric acid.

-

Cool the reaction mixture and neutralize with ammonium hydroxide until faintly alkaline to precipitate the DL-phenylglycine.

-

Collect the crystalline product by filtration, wash with water to remove ammonium chloride, followed by washes with ethyl ether and hot ethanol.

-

Dry the final product under vacuum.

Enantiomeric Resolution via Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly efficient method for obtaining enantiomerically pure forms of 2-amino-2-phenylacetic acid. This protocol utilizes Penicillin G Acylase.[7]

Materials:

-

Racemic N-phenylacetyl-2-amino-2-phenylacetic acid

-

Immobilized Penicillin G Acylase (e.g., on Eupergit C)

-

Phosphate (B84403) buffer (0.1 M, pH 7.8)

-

Hydrochloric acid (6 M)

-

Sodium hydroxide (1 N)

Procedure:

-

Prepare a suspension of racemic N-phenylacetyl-2-amino-2-phenylacetic acid in 0.1 M phosphate buffer (pH 7.8).

-

Add the immobilized Penicillin G Acylase to the suspension.

-

Stir the mixture at a controlled temperature (e.g., 37°C).

-

Monitor the reaction progress by maintaining a constant pH of 7.8 through the controlled addition of 1 N NaOH. The consumption of NaOH is indicative of the reaction's progress.

-

The reaction is typically complete within 5-6 hours.

-

Upon completion, filter off the immobilized enzyme for reuse.

-

Acidify the filtrate with 6 M HCl to precipitate the unreacted (R)-N-phenylacetyl-2-amino-2-phenylacetic acid.

-

The filtrate contains the desired (S)-2-amino-2-phenylacetic acid.

-

The collected (R)-N-phenylacetyl derivative can be hydrolyzed with 6 M HCl to yield (R)-2-amino-2-phenylacetic acid.

Mandatory Visualizations

Strecker Synthesis of 2-Amino-2-phenylacetic Acid

The following diagram illustrates the logical workflow of the Strecker synthesis for producing 2-amino-2-phenylacetic acid.

Caption: Workflow of the Strecker synthesis of DL-2-Amino-2-phenylacetic acid.

Enzymatic Kinetic Resolution Workflow

This diagram outlines the experimental workflow for the enzymatic kinetic resolution of racemic N-acetyl-2-amino-2-phenylacetic acid.

References

- 1. 2-Amino-2-phenylacetic acid | 2835-06-5 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. chemwhat.com [chemwhat.com]

- 4. CID 450579 | C8H9NO2 | CID 450579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

The Biological Versatility of 2-Amino-2-phenylacetic Acid and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-phenylacetic acid, also known as phenylglycine, is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of a wide array of biologically active compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, ranging from antibacterial to anti-inflammatory effects. The stereochemistry of these derivatives often plays a pivotal role in their biological efficacy. This technical guide provides an in-depth overview of the biological activities of 2-Amino-2-phenylacetic acid and its derivatives, focusing on their anti-inflammatory and antibacterial properties. It includes a compilation of available quantitative data, detailed experimental protocols for biological evaluation, and visualizations of key signaling pathways.

Anti-inflammatory Activity

Derivatives of 2-Amino-2-phenylacetic acid have been investigated for their potential as anti-inflammatory agents. A primary mechanism underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.

Quantitative Data: COX-2 Inhibition

| Compound Class | Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) for COX-2 |

| Phenoxy Acetic Acid Derivative | Compound 5f | 4.07 | 0.06 | 67.83 |

| Phenoxy Acetic Acid Derivative | Compound 7b | 5.93 | 0.08 | 74.13 |

| Pyrazoline-Phenoxyacetic Acid | Compound 6a | - | 0.03 | 365.4 |

| Pyrazoline-Phenoxyacetic Acid | Compound 6c | - | 0.03 | 196.9 |

| Reference Drug | Celecoxib | 14.93 | 0.08 | 186.63 |

Table 1: In vitro COX-1 and COX-2 inhibitory activity of selected acetic acid derivatives. Data sourced from comparative guides on anti-inflammatory agents.

Signaling Pathway: Prostaglandin Synthesis and COX-2 Inhibition

The anti-inflammatory action of COX-2 inhibitors interrupts the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation, pain, and fever. The following diagram illustrates this pathway.

Signaling Pathway: NF-κB and its Role in Inflammation

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[2] Its activation leads to the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2.[3] Some anti-inflammatory compounds exert their effects by inhibiting this pathway.

Antibacterial Activity

Derivatives of 2-Amino-2-phenylacetic acid have also shown promise as antibacterial agents. Their mechanism of action can vary, but often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of 2-phenylsulphonamide derivatives of different amino acids against a panel of pathogenic bacteria. This data provides a valuable reference for the potential antibacterial efficacy of this class of compounds.

| Compound | Staphylococcus aureus (MIC in µg/ml) | Streptococcus pyogenes (MIC in µg/ml) | Escherichia coli (MIC in µg/ml) | Pseudomonas aeruginosa (MIC in µg/ml) | Klebsiella pneumoniae (MIC in µg/ml) | Proteus mirabilis (MIC in µg/ml) |

| 7a | 120 | 120 | 100 | 50 | 200 | 120 |

| 7b | 100 | 75 | >50 | 25 | 200 | 100 |

| 7c | 100 | 100 | 25 | 12.5 | 120 | 100 |

| 7d | >75 | >75 | 50 | 12.5 | 175 | >75 |

| 7e | 100 | 50 | 75 | >12.5 | 150 | 100 |

| Ciprofloxacin | 10 | 12.5 | >12.5 | >12.5 | 5.0 | 25 |

Table 2: Minimum Inhibitory Concentration (MIC) of 2-phenylsulphonamide derivatives of amino acids. Data sourced from a study on the synthesis and antibacterial activity of these compounds.

Experimental Protocols

Protocol for In Vitro COX-2 Inhibition Assay

This protocol outlines a common method for determining the COX-2 inhibitory activity of test compounds using a human recombinant enzyme.

Materials:

-

Human recombinant COX-2 enzyme

-

COX assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme

-

Arachidonic acid (substrate)

-

Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

-

Test compounds (dissolved in DMSO)

-

Reference inhibitor (e.g., Celecoxib)

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound and reference inhibitor in DMSO.

-

Create a series of dilutions of the test compounds to determine the IC50 value.

-

Reconstitute the COX-2 enzyme in the assay buffer to the desired concentration.

-

Prepare the reaction mixture containing the assay buffer, heme, and the fluorometric probe.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add the reaction mixture.

-

Add a small volume of the test compound dilutions to the respective wells.

-

For control wells, add the same volume of DMSO. Include wells for the reference inhibitor as a positive control.

-

Add the COX-2 enzyme solution to all wells except the blank.

-

Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for a set duration (e.g., 5 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration that causes 50% inhibition).

-

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[4]

Materials:

-

Test compound stock solution

-

Sterile 96-well round-bottom microtiter plates

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Bacterial strains for testing

-

Sterile saline solution (0.85% NaCl)

-

0.5 McFarland turbidity standard

-

Incubator

Procedure:

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the adjusted bacterial suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Plate Preparation:

-

Add 100 µL of sterile growth medium to all wells of a 96-well microtiter plate.

-

Add 100 µL of the test compound stock solution (at twice the highest desired final concentration) to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard the final 100 µL from the tenth well.

-

The eleventh well in each row serves as a growth control (no compound), and the twelfth well serves as a sterility control (no bacteria).

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to each well from 1 to 11.

-

Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

After incubation, visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the organism.

-

Conclusion and Future Directions

2-Amino-2-phenylacetic acid and its derivatives represent a versatile scaffold with significant potential in the development of new therapeutic agents. The evidence for their anti-inflammatory activity, primarily through the inhibition of COX-2, and their antibacterial properties highlights the importance of further research in this area. Future studies should focus on the synthesis and biological evaluation of a broader range of derivatives to establish clear structure-activity relationships. Elucidation of the precise molecular mechanisms of action, particularly for their antibacterial effects, will be crucial for the rational design of more potent and selective drug candidates. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of this promising class of compounds.

References

- 1. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Phenylglycine derivatives as antagonists of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiinflammatory agents. 2. Syntheses and antiinflammatory activity of substituted 2-aminophenylacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Nature's Phenylglycine Scaffolds: A Technical Guide to the Natural Occurrence of 2-Amino-2-phenylacetic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-phenylacetic acid, also known as phenylglycine, is a non-proteinogenic amino acid. While the parent compound is not commonly found in nature, a fascinating array of its structural analogs are synthesized by a variety of organisms, from bacteria and fungi to plants. These naturally occurring phenylglycine derivatives are often incorporated into larger, complex molecules with significant biological activities, including antibiotics of last resort. This technical guide provides an in-depth exploration of the natural occurrence of these analogs, detailing their biosynthesis, isolation, and quantification.

Naturally Occurring 2-Amino-2-phenylacetic Acid Analogs

Several key analogs of 2-amino-2-phenylacetic acid have been identified from natural sources. These are primarily found as building blocks of complex peptide natural products. The most prominent among these are:

-

L-Phenylglycine (Phg): A core component of streptogramin B antibiotics, such as pristinamycin (B1678112) I and virginiamycin S, produced by Streptomyces species.[1][2][3][4] It is also found in the bicyclic peptide antibiotic dityromycin.[2]

-

D-4-Hydroxyphenylglycine (Hpg): A crucial structural element in glycopeptide antibiotics like vancomycin (B549263) and teicoplanin, which are vital for treating serious bacterial infections.[1]

-

D-3,5-Dihydroxyphenylglycine (Dpg): Another key non-proteinogenic amino acid found in glycopeptide antibiotics, contributing to their unique three-dimensional structure and mechanism of action.[1]

-

Forphenicine (4-formyl-3-hydroxyphenylglycine): An inhibitor of alkaline phosphatase produced by Actinomyces fulvoviridis.

-

m-Carboxyphenylglycine: Isolated from the bulbs of Iris tingitana var. Wedgewood.[5]

Quantitative Analysis of Phenylglycine Analogs

Quantifying the natural abundance of these amino acid analogs in their native host organisms is challenging, as they are often rapidly incorporated into larger secondary metabolites. The available data primarily focuses on the overall yield of the final natural product or on production in genetically engineered strains.

| Analog | Natural Source (Organism) | Compound Class | Reported Yield/Concentration | References |

| L-Phenylglycine (Phg) | Streptomyces pristinaespiralis | Streptogramin Antibiotic (Pristinamycin I) | ~1.6 µg/L (in engineered strain) | |

| L-Phenylglycine (Phg) | E. coli (engineered) | Free amino acid | 51.6 mg/g dry cell weight | |

| A82846B (contains Hpg) | Amycolatopsis orientalis | Glycopeptide Antibiotic | 89 mg/L | [6] |

Biosynthetic Pathways

The biosynthesis of phenylglycine analogs is a complex enzymatic process, often starting from precursors derived from primary metabolism.

Biosynthesis of L-Phenylglycine in Streptomyces pristinaespiralis

The biosynthesis of L-Phenylglycine in S. pristinaespiralis, a key component of the antibiotic pristinamycin I, begins with phenylpyruvate, a product of the shikimate pathway. A series of enzymatic reactions, catalyzed by enzymes encoded in the pgl gene cluster, convert phenylpyruvate to L-phenylglycine.

References

- 1. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]

- 2. Genetic engineering approaches for the fermentative production of phenylglycines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of the ‘pristinamycin supercluster’ of Streptomyces pristinaespiralis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. Rational construction of a high-quality and high-efficiency biosynthetic system and fermentation optimization for A82846B based on combinatorial strategies in Amycolatopsis orientalis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Amino-2-phenylacetic Acid: A Technical Guide

Introduction

2-Amino-2-phenylacetic acid, also known as phenylglycine, is a non-proteinogenic amino acid that serves as a crucial chiral building block and intermediate in the synthesis of various pharmaceuticals, including semi-synthetic penicillins and cephalosporins. A thorough understanding of its structural and chemical properties is paramount for its application in drug development and other scientific research. This technical guide provides an in-depth overview of the spectroscopic data of 2-amino-2-phenylacetic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and data analyses are presented to support researchers and scientists in its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for 2-amino-2-phenylacetic acid.

¹H NMR Data

The ¹H NMR spectrum of 2-amino-2-phenylacetic acid exhibits characteristic signals corresponding to the aromatic protons, the alpha-proton, and the protons of the amino and carboxylic acid groups.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.48 | m | Phenyl C-H |

| ~7.44 | m | Phenyl C-H |

| ~4.28 | s | α-C-H |

Table 1: ¹H NMR spectral data for 2-Amino-2-phenylacetic acid.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~174 | C=O (Carboxylic acid) |

| ~136 | Phenyl C (quaternary) |

| ~129 | Phenyl C-H |

| ~128 | Phenyl C-H |

| ~127 | Phenyl C-H |

| ~58 | α-C |

Table 2: ¹³C NMR spectral data for 2-Amino-2-phenylacetic acid.[1]

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of amino acids is as follows:

Sample Preparation:

-

Dissolve 10-50 mg of 2-amino-2-phenylacetic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent may influence the chemical shifts of the exchangeable protons (NH₂ and COOH).

-

For analysis in D₂O, the pH of the solution can be adjusted using DCl or NaOD to study the effect of ionization on the chemical shifts.

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (General):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Temperature: 298 K.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64, depending on the concentration.

-

Relaxation delay: 1-5 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation delay: 2 seconds.

-

NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of 2-amino-2-phenylacetic acid shows characteristic absorption bands for the amino, carboxylic acid, and phenyl groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-2400 | Broad, Strong | O-H stretch (carboxylic acid) and N-H stretch (amine) |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2960 | Medium | Aliphatic C-H stretch |

| ~1620 | Strong | C=O stretch (carboxyl) / N-H bend |

| ~1580, 1490, 1450 | Medium-Weak | Aromatic C=C stretches |

| ~1400 | Medium | O-H bend (carboxylic acid) |

| ~730, 690 | Strong | Aromatic C-H out-of-plane bend |

Table 3: Key IR absorption bands for 2-Amino-2-phenylacetic acid.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples.

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Place a small amount of the crystalline 2-amino-2-phenylacetic acid powder directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.[2]

Instrument Parameters:

-

Spectrometer: FTIR spectrometer equipped with an ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean, empty ATR crystal should be collected prior to the sample measurement.

ATR-FTIR Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectral Data and Fragmentation Pattern

For α-amino acids, common fragmentation pathways involve the loss of the carboxyl group and cleavage of bonds adjacent to the amino group.[3][4] The molecular ion peak for 2-amino-2-phenylacetic acid is expected at m/z 151.

Key Fragments:

-

m/z 151: [M]⁺, the molecular ion.

-

m/z 106: [M - COOH]⁺, resulting from the loss of the carboxyl group (45 Da). This is often a prominent peak for α-amino acids.

-

m/z 77: [C₆H₅]⁺, the phenyl cation.

-

m/z 74: [H₂N=CH-COOH]⁺, from cleavage of the bond between the α-carbon and the phenyl group.

| m/z | Proposed Fragment |

| 151 | [C₈H₉NO₂]⁺ |

| 106 | [C₇H₈N]⁺ |

| 77 | [C₆H₅]⁺ |

| 74 | [C₂H₄NO₂]⁺ |

Table 4: Proposed mass spectral fragments for 2-Amino-2-phenylacetic acid.

Experimental Protocol for Mass Spectrometry

A general protocol for the analysis of amino acids by mass spectrometry is provided below.

Sample Preparation:

-

Prepare a dilute solution of 2-amino-2-phenylacetic acid (e.g., 10-100 µg/mL) in a suitable solvent such as methanol, water, or a mixture of the two, often with a small amount of formic acid to promote protonation.

Instrument Parameters (LC-MS with Electrospray Ionization - ESI):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

-

Scan Range: m/z 50-300.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Flow and Temperature: Optimized for the specific instrument.

-

For fragmentation studies, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion (m/z 151) as the precursor ion.

Proposed MS Fragmentation Pathway

The spectroscopic data presented in this guide provide a comprehensive profile of 2-amino-2-phenylacetic acid. The NMR data confirm the carbon and proton framework, the IR spectrum identifies the key functional groups, and the mass spectrometry data establish the molecular weight and plausible fragmentation patterns. The provided experimental protocols offer a starting point for researchers to obtain high-quality spectroscopic data for this important molecule. This information is essential for quality control, reaction monitoring, and further research in the fields of medicinal chemistry and materials science.

References

An In-Depth Technical Guide to the Solubility and Stability of 2-Amino-2-phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-phenylacetic acid, also known as α-phenylglycine, is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of a variety of pharmaceuticals. Its applications notably include its role as an intermediate in the production of semi-synthetic β-lactam antibiotics.[1] A thorough understanding of its solubility and stability characteristics is paramount for optimizing reaction conditions, developing robust formulations, and ensuring the quality and efficacy of the final drug product. This technical guide provides a comprehensive overview of the solubility and stability of 2-Amino-2-phenylacetic acid, complete with quantitative data, detailed experimental protocols, and visual representations of relevant chemical pathways and workflows.

Physicochemical Properties

2-Amino-2-phenylacetic acid is a white to off-white crystalline solid.[2] It possesses both an amino group and a carboxylic acid group, conferring it with amphoteric properties.[2]

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₂ | [3] |

| Molecular Weight | 151.16 g/mol | [3] |

| Melting Point | ~290 °C (sublimes) | [4] |

| pKa (Strongest Acidic) | 2.23 (Predicted) | [3] |

| pKa (Strongest Basic) | 8.64 (Predicted) | [3] |

Solubility

The solubility of 2-Amino-2-phenylacetic acid is a critical parameter in its handling and application in synthesis and formulation. Its solubility is significantly influenced by the solvent, pH, and temperature.

Aqueous Solubility

2-Amino-2-phenylacetic acid is sparingly soluble in water.[5] The presence of the hydrophobic phenyl group limits its solubility, despite the polar amino and carboxyl groups.[5]

| Temperature (°C) | Solubility ( g/100 mL) | Reference |

| 25 | 0.3 |

A predicted water solubility is approximately 7.65 g/L.[3]

Solubility in Organic Solvents

Generally, 2-Amino-2-phenylacetic acid exhibits better solubility in polar organic solvents compared to non-polar ones. It is readily soluble in organic solvents like ethanol (B145695) and methanol.[5]

| Solvent | Solubility | Reference |

| Ethanol | Soluble | [5] |

| Methanol | Soluble | [5] |

Influence of pH on Aqueous Solubility

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound.[7][8]

Materials:

-

2-Amino-2-phenylacetic acid

-

Selected solvents (e.g., water, buffers of various pH, ethanol, methanol)

-

Glass vials with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a validated spectrophotometric method for concentration analysis

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-Amino-2-phenylacetic acid to a series of vials containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

-

Equilibration:

-

Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved particles.

-

-

Analysis:

-

Accurately dilute the filtered solution with an appropriate solvent to a concentration within the calibrated range of the analytical method.

-

Determine the concentration of 2-Amino-2-phenylacetic acid in the diluted sample using a validated HPLC or spectrophotometric method.

-

-

Calculation:

-

Calculate the solubility by taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

-

Stability

The chemical stability of 2-Amino-2-phenylacetic acid is a critical factor for its storage, handling, and incorporation into pharmaceutical products. Degradation can lead to loss of potency and the formation of potentially harmful impurities.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and pathways and to establish the intrinsic stability of the molecule.[1][9] These studies are essential for developing and validating stability-indicating analytical methods.[1]

Common Stress Conditions: [9][10]

-

Acid Hydrolysis: Treatment with acids (e.g., 0.1 N to 1 N HCl) at room or elevated temperatures.

-

Base Hydrolysis: Treatment with bases (e.g., 0.1 N to 1 N NaOH) at room or elevated temperatures.

-

Oxidation: Exposure to an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Stress: Heating the solid or a solution of the compound.

-

Photostability: Exposure to UV and visible light.

Degradation Pathways

-

Racemization: Phenylglycine is known to be more prone to racemization compared to other α-amino acids, particularly under basic conditions.[11] This involves the deprotonation at the α-carbon to form a planar carbanion intermediate, which can then be reprotonated from either face, leading to a loss of stereochemical purity.[11]

-

Hydrolysis: Under strong acidic or basic conditions, the amide bond in derivatives of 2-Amino-2-phenylacetic acid can be susceptible to hydrolysis.

-

Oxidative Degradation: The amino group and the aromatic ring can be susceptible to oxidation, leading to a variety of degradation products.

Due to the proprietary nature of drug development, specific quantitative data on the degradation rates and a comprehensive list of all degradation products for 2-Amino-2-phenylacetic acid under various stress conditions are not extensively published. However, the general pathways mentioned above are the primary concerns.

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on 2-Amino-2-phenylacetic acid.

Materials:

-

2-Amino-2-phenylacetic acid

-

Hydrochloric acid (HCl) solutions (e.g., 0.1 N, 1 N)

-

Sodium hydroxide (B78521) (NaOH) solutions (e.g., 0.1 N, 1 N)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Water bath or oven for thermal stress

-

Photostability chamber

-

Volumetric flasks and pipettes

-

pH meter

-

Validated stability-indicating HPLC method

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of 2-Amino-2-phenylacetic acid in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration.

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of HCl solution. Store at a specified temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of NaOH solution. Store at a specified temperature (e.g., 60 °C) for a defined period.

-

Oxidation: Mix an aliquot of the stock solution with an equal volume of H₂O₂ solution. Store at room temperature for a defined period.

-

Thermal Stress (Solution): Heat an aliquot of the stock solution at an elevated temperature (e.g., 80 °C).

-

Thermal Stress (Solid): Place a known amount of solid 2-Amino-2-phenylacetic acid in an oven at an elevated temperature.

-

Photostability: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis to prevent damage to the HPLC column.

-

Analyze all samples using a validated stability-indicating HPLC method capable of separating the parent compound from its degradation products.

-

-

Data Analysis:

-

Calculate the percentage of degradation of 2-Amino-2-phenylacetic acid.

-

Identify and quantify the major degradation products by comparing their retention times and UV spectra with those of known standards, if available, or by using techniques like mass spectrometry (MS) for structural elucidation.

-

Visualizations

Strecker Synthesis of 2-Amino-2-phenylacetic Acid

The Strecker synthesis is a classic method for preparing α-amino acids, including 2-Amino-2-phenylacetic acid, from an aldehyde (benzaldehyde), ammonia, and cyanide.[12][13]

General Workflow for a Forced Degradation Study

This diagram illustrates the typical steps involved in conducting a forced degradation study to assess the stability of a drug substance like 2-Amino-2-phenylacetic acid.[14][15]

References

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 3. Showing Compound 2-Phenylglycine (FDB022909) - FooDB [foodb.ca]

- 4. 2-Amino-2-phenylacetic acid CAS#: 2835-06-5 [m.chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. medschoolcoach.com [medschoolcoach.com]

- 14. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]

- 15. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

2-Amino-2-phenylacetic Acid: A Comprehensive Technical Guide for its Application as a Chiral Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2-phenylacetic acid, commonly known as phenylglycine, is a non-proteinogenic α-amino acid that has emerged as a cornerstone chiral building block in modern organic synthesis. Its structural motif is present in a multitude of biologically active molecules and pharmaceuticals.[1] The stereochemistry at the α-carbon is a critical determinant of pharmacological activity, making the synthesis and resolution of its enantiomers a focal point of extensive research.[1] This technical guide provides an in-depth overview of 2-amino-2-phenylacetic acid, covering its synthesis, enantiomeric resolution, and its application as a versatile precursor for complex, enantiomerically pure molecules. Detailed experimental protocols, comparative data, and workflow visualizations are presented to serve as a practical resource for professionals in the field.

Physicochemical Properties

2-Amino-2-phenylacetic acid is a white to off-white crystalline solid.[2] The physical properties of its racemic form and individual enantiomers are crucial for their separation and characterization.

| Property | Racemic (DL)-2-Amino-2-phenylacetic Acid | (R)-(-)-2-Amino-2-phenylacetic Acid | (S)-(+)-2-Amino-2-phenylacetic Acid |

| Molecular Formula | C₈H₉NO₂ | C₈H₉NO₂ | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol [3][4] | 151.16 g/mol | 151.16 g/mol |

| CAS Number | 2835-06-5[2] | 875-74-1 | 2900-01-8 |

| Melting Point | ~290 °C (sublimes)[5][6] | ~305 °C (decomposes) | ~305 °C (decomposes) |

| Specific Rotation ([α]D) | 0° | -157.5° (c=1, 1M HCl) | +157.5° (c=1, 1M HCl) |

| Solubility | Slightly soluble in water[2] | Slightly soluble in water | Slightly soluble in water |

Synthesis of Racemic 2-Amino-2-phenylacetic Acid

The most common and industrially viable method for preparing racemic 2-amino-2-phenylacetic acid is the Strecker synthesis.[7] This one-pot, three-component reaction involves the treatment of an aldehyde (benzaldehyde) with ammonia (B1221849) and a cyanide source.[7][8]

Strecker Synthesis: Reaction Mechanism

The reaction proceeds in two main stages: the formation of an α-aminonitrile followed by its hydrolysis to the corresponding α-amino acid.[7][9]

-

Imine Formation: Benzaldehyde (B42025) reacts with ammonia to form an imine intermediate.

-

Cyanide Addition: A cyanide ion (from NaCN or KCN) performs a nucleophilic attack on the imine carbon to form an α-aminonitrile.[7]

-

Hydrolysis: The nitrile group is then hydrolyzed under acidic conditions to a carboxylic acid, yielding the final amino acid product.[7][9]

Caption: Mechanism of the Strecker Synthesis.

Experimental Protocol: Racemic Strecker Synthesis

Materials:

-

Benzaldehyde